molecular formula C17H20N2O5S2 B2992548 5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide CAS No. 954652-90-5

5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2992548
CAS No.: 954652-90-5
M. Wt: 396.48
InChI Key: VZKQERWYMZBGPE-UHFFFAOYSA-N
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Description

5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a molecular architecture combining a thiophene-sulfonamide group with a substituted oxazolidinone scaffold . The oxazolidinone moiety is a privileged structure in pharmacology, and derivatives have been investigated for their utility in the field of blood coagulation . Simultaneously, the thiophene-sulfonamide component is a significant pharmacophore known to contribute to the inhibition of various enzymes and is found in compounds studied for their anticancer and antibacterial properties . Specifically, thiophene-sulfonamide hybrids have been designed as potential JAK2 inhibitors and apoptosis-inducing agents, showing promising activity against cancer cell lines such as MCF-7 (breast cancer) . The integration of these two motifs into a single molecule makes this compound a valuable candidate for researchers exploring new therapeutic agents, particularly in oncology and hematology. It is supplied exclusively For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-ethyl-N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-3-15-8-9-16(25-15)26(21,22)18-10-14-11-19(17(20)24-14)12-4-6-13(23-2)7-5-12/h4-9,14,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKQERWYMZBGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide, with CAS number 954652-90-5, is a sulfonamide derivative characterized by its unique molecular structure comprising a thiophene ring, an oxazolidinone moiety, and a methoxyphenyl group. This compound is under investigation for its potential biological activities, which may include antimicrobial and anticancer properties.

Molecular Structure

The molecular formula of the compound is C17H20N2O5S2C_{17}H_{20}N_{2}O_{5}S_{2}, with a molecular weight of 396.48 g/mol. The structural features include:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Oxazolidinone Ring : A four-membered heterocyclic structure that includes nitrogen and oxygen.
  • Methoxy Group : This functional group is known to enhance interaction with biological targets.

Antimicrobial Properties

Sulfonamides, the class to which this compound belongs, are widely recognized for their antimicrobial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The specific biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest potential antimicrobial efficacy.

Anticancer Potential

Recent research into sulfonamide derivatives has indicated that modifications to the oxazolidinone structure can enhance anticancer activity. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group may also contribute to increased lipophilicity, potentially improving cellular uptake and efficacy.

Research Findings and Case Studies

Currently, there is a lack of direct case studies focusing exclusively on this compound. However, related compounds have been studied extensively:

Compound NameBiological ActivityReference
SulfanilamideAntimicrobial
Oxazolidinone DerivativesAnticancer
Methoxy-substituted SulfonamidesEnhanced Activity

Future Directions

Given the promising structural characteristics of this compound, further research is warranted to explore its biological activities comprehensively. Future studies should focus on:

  • In Vitro Testing : Assessing antimicrobial and anticancer properties against relevant cell lines.
  • Mechanistic Studies : Elucidating the pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound Oxazolidinone + thiophene sulfonamide 4-Methoxyphenyl, ethylthiophene 383.5 Not explicitly reported (inferred antibacterial)
Linezolid Conjugate 5b () Oxazolidinone + benzamide 3-Fluoro-4-morpholinophenyl, 4-fluorobenzamide ~450 (estimated) Antibacterial (Gram-positive pathogens)
Rivaroxaban Related Compound J () Oxazolidinone + thiophene sulfonamide Chlorothiophene, morpholino 1066.68 Anticoagulant (inferred from structural similarity to rivaroxaban)
Compound 5 () Thiophene sulfonamide + heteroaryl Isobutyl, imidazole-thiazole ~450 (estimated) Angiotensin AT2 receptor ligand
Acetamide Derivative () Oxazolidinone + acetamide 3-Fluoro-4-iodophenyl ~400 (estimated) Antibacterial (synthesis context)

Key Observations:

Oxazolidinone Modifications: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., fluoro, morpholino) in linezolid derivatives () and halogenated phenyl groups (). Morpholino substituents (e.g., in ) enhance solubility and Gram-negative activity, whereas methoxy groups may limit spectrum to Gram-positive bacteria .

Thiophene Sulfonamide Variations :

  • The ethyl group on the thiophene ring (target compound) differs from isobutyl () or chlorothiophene (). Bulky substituents like isobutyl may hinder receptor binding, while halogens (e.g., chloro) improve metabolic stability .

Hybrid Structures: Rivaroxaban-related Compound J () demonstrates how oxazolidinone-thiophene hybrids can be tailored for non-antibacterial applications (e.g., anticoagulation) via large, complex substituents .

Pharmacological and Physicochemical Properties

  • Antibacterial Activity: Linezolid conjugates () with morpholino and fluoro groups exhibit IC₅₀ values in the low µM range against methicillin-resistant Staphylococcus aureus (MRSA). The target compound’s lack of electron-withdrawing groups may reduce potency compared to these analogues .
  • Solubility: Morpholino and hydrophilic groups (e.g., ) improve aqueous solubility, whereas the methoxyphenyl and ethyl groups in the target compound suggest moderate lipophilicity .
  • Target Specificity : Thiophene sulfonamides with heteroaryl substituents () show high affinity for angiotensin AT2 receptors, highlighting the impact of substituents on target selectivity .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with the preparation of the thiophene sulfonyl chloride intermediate (e.g., via oxidative chlorination using Lawesson’s reagent or SOCl₂) . Subsequent coupling with the oxazolidinone-methylamine derivative requires careful control of reaction conditions (e.g., anhydrous DMF, 0–5°C) to avoid side reactions. Critical steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C) and HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : Verify the presence of diagnostic signals (e.g., sulfonamide NH at δ 10.2–11.5 ppm, oxazolidinone carbonyl at ~170 ppm) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95% via UV detection at 254 nm) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

What solvents and reaction conditions are critical for stabilizing the sulfonamide group during synthesis?

Methodological Answer:
Use aprotic solvents (DMF, THF) under inert atmospheres (N₂/Ar) to prevent hydrolysis. Maintain pH <7 during aqueous workup to avoid deprotonation of the sulfonamide NH, which can lead to decomposition .

Advanced Research Questions

How can conflicting in vitro bioactivity data (e.g., antitumor vs. anti-inflammatory) be resolved for this compound?

Methodological Answer:
Contradictory activity profiles may arise from assay-specific variables:

  • Dose-Response Curves : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) in standardized cell lines (e.g., NCI-60 panel for antitumor screening) .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to validate binding to purported targets (e.g., COX-2 for anti-inflammatory activity) .
  • Metabolite Interference : Analyze stability in cell culture media (LC-MS/MS) to rule out degradation products .

What strategies are recommended for improving the metabolic stability of this sulfonamide derivative?

Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-methoxyphenyl ring to reduce oxidative metabolism .
  • Deuterium Labeling : Replace labile hydrogens (e.g., methylene groups adjacent to the sulfonamide) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

How should researchers design experiments to assess environmental fate and ecotoxicological risks?

Methodological Answer:

  • Degradation Studies : Expose the compound to simulated sunlight (UV-B irradiation) and analyze photoproducts via HRMS .
  • Partition Coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict bioaccumulation potential .
  • Aquatic Toxicity : Use OECD Test Guideline 202 (Daphnia magna acute toxicity) at concentrations 0.1–10 mg/L .

Data Analysis & Experimental Design

What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., NCI-60 panel responses) .

How can researchers validate target specificity in kinase inhibition assays?

Methodological Answer:

  • Kinase Profiling Panels : Use commercially available platforms (e.g., Eurofins KinaseProfiler) to test against 100+ kinases at 1 µM .
  • Crystallography/Modeling : Resolve co-crystal structures with the target kinase (e.g., PDB deposition) or perform molecular docking (AutoDock Vina) .

Contradictory Evidence & Troubleshooting

How to address discrepancies in reported antitumor efficacy across cell lines?

Methodological Answer:

  • Cell Line Authentication : Verify STR profiling to rule out cross-contamination .
  • Microenvironment Mimicry : Repeat assays in 3D spheroid models or co-cultures with fibroblasts to assess stromal influence .
  • Pathway Enrichment Analysis : Correlate activity with transcriptomic data (e.g., RNA-seq) to identify resistance markers .

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